molecular formula C10H13BrN4O2 B6628493 N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine

N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine

Cat. No.: B6628493
M. Wt: 301.14 g/mol
InChI Key: QTDNFHMIWJTLHI-UHFFFAOYSA-N
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Description

N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a cyclobutyl group, a bromine atom, and a nitro group attached to a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O2/c11-8-4-7(15(16)17)5-13-9(8)14-6-10(12)2-1-3-10/h4-5H,1-3,6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDNFHMIWJTLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2=C(C=C(C=N2)[N+](=O)[O-])Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and the concentration of reactants. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine
  • N-[(1-aminocyclobutyl)methyl]-3-fluoro-5-nitropyridin-2-amine

Uniqueness

N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for synthesizing a wide range of derivatives

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